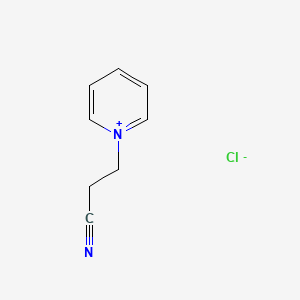

1-Cyanoethylpyridinium chloride

Description

Properties

CAS No. |

15201-08-8 |

|---|---|

Molecular Formula |

C8H9ClN2 |

Molecular Weight |

168.62 g/mol |

IUPAC Name |

3-pyridin-1-ium-1-ylpropanenitrile;chloride |

InChI |

InChI=1S/C8H9N2.ClH/c9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4,8H2;1H/q+1;/p-1 |

InChI Key |

PTMVUQDUNZWVNR-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=[N+](C=C1)CCC#N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

1-Cyanoethylpyridinium chloride can be synthesized through various methods. One common synthetic route involves the reaction of pyridine with cyanomethyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1-Cyanoethylpyridinium chloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into different derivatives.

Substitution: It can undergo substitution reactions where the cyanomethyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

1-Cyanoethylpyridinium chloride has a wide range of applications in scientific research:

Biology: This compound is utilized in biochemical research for studying enzyme interactions and metabolic pathways.

Industry: This compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyanoethylpyridinium chloride involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various reactions, depending on the conditions. The pathways involved in its action include the formation of intermediates that can further react to produce desired products .

Comparison with Similar Compounds

Structural Features

Pyridinium chloride derivatives share a common cationic pyridinium core but differ in substituents, which dictate their physicochemical and functional properties. Below is a comparison with key analogs:

Physicochemical Properties

- Solubility: 1-Cyanoethylpyridinium Cl⁻ is highly soluble in water due to its polar nitrile group . Cetylpyridinium Cl⁻ and 1-dodecylpyridinium Cl⁻ exhibit lower water solubility but form micelles in aqueous solutions, characteristic of cationic surfactants .

- Melting Points: Cetylpyridinium Cl⁻ (monohydrate) melts at ~77°C , while 1-ethylpyridinium Cl⁻ has a higher melting point (~250°C) due to stronger ionic interactions .

Q & A

Basic Questions

Q. What established protocols are recommended for synthesizing 1-Cyanoethylpyridinium chloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between pyridine derivatives and cyanoethyl chloride. To optimize yield, systematically vary reaction parameters such as solvent polarity (e.g., acetonitrile vs. dichloromethane), temperature (25–80°C), and stoichiometric ratios. Use kinetic studies to identify rate-limiting steps and employ inert atmospheres to minimize side reactions. Document all conditions rigorously to ensure reproducibility, as per experimental reporting standards .

Q. Which analytical techniques are critical for confirming the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic methods (¹H/¹³C NMR, FT-IR) with chromatographic techniques (HPLC, LC-MS) to verify structure and purity. Elemental analysis (C, H, N, Cl) provides complementary quantitative validation. For novel derivatives, single-crystal X-ray diffraction (as in ) is definitive. Report all data in alignment with IUPAC guidelines, including spectral artifacts and baseline noise .

Q. How should researchers design experiments to assess the compound’s reactivity with common nucleophiles?

- Methodological Answer : Use controlled kinetic experiments under varying pH and solvent conditions. Employ stopped-flow techniques for fast reactions and monitor intermediates via UV-Vis spectroscopy. Include negative controls (e.g., reactions without nucleophiles) and replicate trials to distinguish true reactivity from background degradation. Reference safety protocols for handling toxic reagents .

Advanced Questions

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer : Contradictory NMR or MS data may arise from solvate formation, tautomerism, or impurities. Perform variable-temperature NMR to detect dynamic processes, and use high-resolution MS to differentiate isobaric species. Cross-validate with independent methods (e.g., XRD) and apply systematic review principles (PRISMA/Cochrane frameworks) to evaluate data coherence .

Q. How can the stability of this compound under diverse pH and thermal conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies using DOE (Design of Experiments) to model degradation kinetics. Monitor hydrolytic stability via HPLC at pH 1–13 and temperatures up to 60°C. Employ Arrhenius plots to predict shelf life. Report degradation products using LC-MS/MS and adhere to ICH guidelines for forced degradation protocols .

Q. What methodologies elucidate the electrochemical behavior of this compound in non-aqueous solvents?

- Methodological Answer : Use cyclic voltammetry to study redox potentials and electron-transfer mechanisms. Compare solvent effects (e.g., dielectric constant, donor number) on reversibility and peak separation. Supplement with computational simulations (DFT) to correlate experimental findings with molecular orbital interactions. Ensure data reproducibility by calibrating electrodes and standardizing solvent purity .

Methodological Notes

- Data Reporting : Follow PRISMA guidelines for transparent reporting of experimental variables and statistical analyses .

- Safety Protocols : Reference GHS classifications (e.g., H330 for acute toxicity) when handling hazardous intermediates .

- Structural Validation : For novel derivatives, provide crystallographic data (as in ) and deposit raw spectra in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.